Methyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with acetyl, carbamate, and 1,3-dioxoisoindolinylacetamido groups. The molecule’s structural complexity arises from its fused bicyclic thienopyridine system and the presence of electron-withdrawing substituents, such as the 1,3-dioxoisoindolinyl moiety.
Properties
IUPAC Name |
methyl 6-acetyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-11(25)23-8-7-14-15(9-23)31-18(17(14)21(29)30-2)22-16(26)10-24-19(27)12-5-3-4-6-13(12)20(24)28/h3-6H,7-10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMMUSUHGMBZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothieno[2,3-c]pyridine core fused with an isoindolin moiety. The presence of various functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound has been reported in several studies. It typically involves multi-step organic reactions that incorporate the isoindolin and thieno-pyridine frameworks. Specific synthetic routes have been optimized to enhance yield and purity.
Anticancer Properties
Research has demonstrated that compounds related to the tetrahydrothieno[2,3-c]pyridine structure exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In Vitro Studies : A study evaluated the antiproliferative effects of similar compounds against L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. The derivatives showed IC50 values ranging from 1.1 to 4.7 µM, indicating potent activity against these cancer types .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes inducing apoptosis in cancer cells. For example, one derivative was shown to increase annexin V-positive cells significantly, indicating apoptosis at concentrations as low as 0.70 µM after 72 hours of treatment .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production:
- Cytokine Modulation : Isoindole-imide compounds similar to this compound have been reported to inhibit tumor necrosis factor-alpha (TNF-α) production and stimulate interleukin-10 (IL-10) production . This modulation can be beneficial in treating inflammatory diseases and conditions.
Case Study: Antiproliferative Activity
A specific study focused on a series of tetrahydrothieno derivatives found that those with higher electron-withdrawing groups exhibited enhanced antiproliferative activity. The most potent compound in this series had an IC50 value significantly lower than 20 µM against multiple cancer cell lines, suggesting selective toxicity towards cancer cells while sparing normal cells .
Research Findings on Mechanisms
Further investigations into the mechanisms revealed that these compounds could disrupt microtubule dynamics in cancer cells, similar to established chemotherapeutics like paclitaxel. This disruption leads to cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines .
Comparative Table of Biological Activities
| Compound | IC50 (µM) | Activity Type | Cell Line |
|---|---|---|---|
| Methyl 6-acetyl derivative | 1.1 | Antiproliferative | HeLa |
| Related tetrahydrothieno compound | 2.8 | Antiproliferative | L1210 |
| Isoindole-imide derivative | <20 | Anti-inflammatory | Cytokine modulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed based on substituent variations, synthetic methods, and observed properties:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The trimethoxyphenylamino group in compound 3e confers antitubulin activity, likely due to the methoxy groups’ ability to engage in hydrophobic interactions with tubulin . In contrast, the target compound’s 1,3-dioxoisoindolinylacetamido group may enhance receptor binding via hydrogen bonding or π-π stacking, though experimental validation is needed. The chloroacetamido derivative (CAS 1365961-89-2) is primarily a synthetic intermediate, with its chloro group enabling nucleophilic substitutions for further functionalization .
Physicochemical Properties :
- The nitrile -containing analog (CAS 150986-84-8) exhibits a lower molecular weight (221.28 vs. 468.50 for the target compound), suggesting superior solubility and bioavailability .
- The 1,3-dioxoisoindolinyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce metabolic degradation compared to simpler substituents.
Synthetic Pathways: Compound 3e was synthesized via a Pd-catalyzed coupling reaction, highlighting the feasibility of introducing aryl amino groups to the thienopyridine core . The chloroacetamido derivative (CAS 1365961-89-2) likely originated from acylation with chloroacetyl chloride, a common strategy for introducing reactive handles .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting the tetrahydrothienopyridine core with activated acetyl or isoindolinone derivatives under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) .
- Cyclization steps : Acid- or base-catalyzed ring closure to stabilize the fused thieno[2,3-c]pyridine system .
- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography for high-purity yields . Key conditions: Temperature control (60–100°C), anhydrous solvents, and stoichiometric balancing of reactive groups (e.g., amines, carbonyls) are critical .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of analytical techniques is recommended:
- NMR spectroscopy : H and C NMR to verify substituent positions and ring saturation .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What are the recommended storage conditions to maintain its stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester and acetyl groups .
- Solvent compatibility : Avoid prolonged exposure to protic solvents (e.g., water, ethanol) to minimize degradation .
Advanced Research Questions
Q. What strategies can optimize reaction yields during synthesis, particularly for large-scale production?
- Solvent optimization : Use DMSO or DMF for improved solubility of intermediates, reducing side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amide coupling or cyclization .
- Stepwise monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Acetyl group replacement : Substituting the 6-acetyl group with benzyl or isopropyl moieties alters lipophilicity, impacting membrane permeability in antimicrobial assays .
- Isoindolinone ring modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances electrophilicity, potentially increasing reactivity in target binding . Example: Analogues with 5-nitrofuran substituents showed improved anticancer activity in preliminary cell viability assays .
Q. What analytical techniques are critical for resolving contradictions in spectral data during characterization?
- 2D NMR (COSY, NOESY) : Resolves overlapping proton signals in the tetrahydrothienopyridine ring system .
- Dynamic light scattering (DLS) : Detects aggregation states that may skew solubility or bioactivity data .
- Computational modeling : DFT calculations validate NMR chemical shifts or predict reactive sites for functionalization .
Q. How can researchers design experiments to evaluate the compound’s mechanism of action in biological systems?
- Target identification : Use affinity chromatography or pull-down assays with tagged derivatives to isolate binding proteins .
- Enzymatic assays : Test inhibition kinetics against kinases or proteases, leveraging the compound’s heterocyclic scaffold .
- Metabolic profiling : LC-MS-based metabolomics to track downstream effects in cell models (e.g., ATP depletion, ROS generation) .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be addressed?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., bacterial vs. mammalian) to differentiate selective toxicity .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false-positive cytotoxicity .
- Structural analogs : Compare activity trends with derivatives to isolate pharmacophore contributions .
Q. What experimental approaches reconcile variability in synthetic yields across studies?
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, solvent ratio, catalyst loading) using response surface methodology .
- Batch-to-batch analysis : Characterize impurities via HPLC-MS to identify yield-limiting side reactions .
Methodological Resources
Q. Which databases or tools are recommended for computational modeling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
